molecular formula C16H14N4O2S B12037901 3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 497920-45-3

3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12037901
CAS No.: 497920-45-3
M. Wt: 326.4 g/mol
InChI Key: YSNNCTVBUVISCY-LICLKQGHSA-N
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Description

3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or isothiocyanate under reflux conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole intermediate with a thiol compound, such as thiourea, under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and the triazole intermediate.

    Formation of the Phenol Group: The phenol group is introduced by reacting the intermediate with a phenol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the imino group, resulting in the formation of amines or reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit the catalytic activity of metalloenzymes. Additionally, the presence of the mercapto group allows it to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its multifunctional nature, combining a triazole ring, a mercapto group, a methoxyphenyl group, and a phenol group.

Properties

CAS No.

497920-45-3

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-14-7-3-5-12(9-14)15-18-19-16(23)20(15)17-10-11-4-2-6-13(21)8-11/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

YSNNCTVBUVISCY-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O

Origin of Product

United States

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